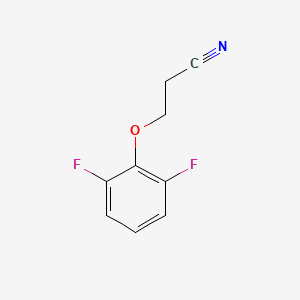

3-(2,6-Difluoro-phenoxy)propanenitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7F2NO |

|---|---|

Molecular Weight |

183.15 g/mol |

IUPAC Name |

3-(2,6-difluorophenoxy)propanenitrile |

InChI |

InChI=1S/C9H7F2NO/c10-7-3-1-4-8(11)9(7)13-6-2-5-12/h1,3-4H,2,6H2 |

InChI Key |

UVFIWHPWONVLQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OCCC#N)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-(2,6-Difluoro-phenoxy)propanenitrile

Established synthetic routes to this compound and related β-aryloxynitriles often rely on classical bond-forming reactions, providing reliable and well-understood pathways to the target molecule.

Etherification Strategies in Phenoxy-Nitrile Synthesis

The formation of the ether bond is a critical step in the synthesis of this compound. Two primary etherification strategies are commonly employed: the Michael addition and the Williamson ether synthesis.

The Michael addition (or conjugate addition) of 2,6-difluorophenol (B125437) to acrylonitrile (B1666552) represents a highly atom-economical and direct approach. In this reaction, the phenoxide ion, generated by treating 2,6-difluorophenol with a suitable base, acts as a nucleophile and attacks the β-carbon of the electron-deficient acrylonitrile. This reaction is typically catalyzed by a base. A study on the Michael addition of various alcohols to acrylonitrile has demonstrated the efficacy of using a potassium carbonate/zeolite catalyst system in a solvent-free environment, which could be applicable to 2,6-difluorophenol. organic-chemistry.org

| Alcohol Reactant | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |

| Methanol | 10% K₂CO₃/ZSM-5 | 65 | 5 | 98.3 | 100 |

| Ethanol | 10% K₂CO₃/ZSM-5 | 65 | 5 | 95.2 | 100 |

| n-Propanol | 10% K₂CO₃/ZSM-5 | 65 | 5 | 92.1 | 100 |

| Isopropanol | 10% K₂CO₃/ZSM-5 | 65 | 5 | 85.7 | 100 |

This data is based on the Michael addition of various alcohols to acrylonitrile and serves as a potential model for the synthesis of this compound. organic-chemistry.org

The Williamson ether synthesis offers a more traditional, two-step approach. wikipedia.orgmasterorganicchemistry.com This method involves the deprotonation of 2,6-difluorophenol with a strong base, such as sodium hydride (NaH), to form the corresponding sodium 2,6-difluorophenoxide. This phenoxide then acts as a nucleophile in an SN2 reaction with a 3-halopropanenitrile, such as 3-bromopropanenitrile or 3-chloropropanenitrile. wikipedia.orgmasterorganicchemistry.com The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) generally favoring the SN2 pathway. chem-station.com

Cyanation Reactions for Nitrile Moiety Introduction

While direct cyanation of a pre-formed 3-(2,6-difluorophenoxy)propane derivative is a conceivable route, it is generally less common for this specific target. Typically, the nitrile group is incorporated as part of the three-carbon chain reactant, as in the use of acrylonitrile or 3-halopropanenitriles.

However, in a broader context, cyanation reactions are fundamental to the synthesis of nitriles. libretexts.org These can involve the nucleophilic displacement of a leaving group with a cyanide salt, such as sodium cyanide or potassium cyanide. libretexts.org For instance, if a synthetic intermediate such as 3-(2,6-difluorophenoxy)propyl bromide were available, it could theoretically be converted to the target nitrile via a nucleophilic substitution reaction with a cyanide salt.

Transition-metal-catalyzed cyanation reactions, often employing palladium or nickel catalysts, have also become powerful tools for the synthesis of aryl and alkyl nitriles. researchgate.net These methods can utilize various cyanide sources, including less toxic alternatives to simple alkali metal cyanides. researchgate.net

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient strategy for the synthesis of complex molecules. nih.gov While no specific MCR has been reported for the direct synthesis of this compound, the general principles of MCRs could be applied to construct the core structure.

For example, a hypothetical MCR could involve the reaction of 2,6-difluorophenol, an aldehyde, and a cyanide source. Such reactions often proceed through the formation of intermediate species that then react further to build the final molecular framework. The development of a novel MCR for β-aryloxynitriles would represent a significant advancement in synthetic efficiency.

Advanced Synthetic Techniques and Methodological Innovations

Recent advances in organic synthesis offer more sophisticated and efficient methods that could be applied to the synthesis of this compound, focusing on catalytic systems and stereochemical control.

Catalytic Approaches in C-O and C-C Bond Formation

Modern catalytic methods can provide milder and more efficient alternatives to traditional synthetic routes. For the crucial C-O bond formation, transition metal catalysis can be employed. For instance, ruthenium-catalyzed C-O bond cleavage and formation have been studied in the context of lignin (B12514952) depolymerization, which involves similar ether linkages. nih.gov Such catalytic systems could potentially be adapted for the synthesis of aryloxypropanenitriles.

In the realm of C-C bond formation, radical-initiated functionalization of alkyl nitriles has emerged as a powerful tool. acs.org For example, the copper-catalyzed hydrocyanoalkylation of unactivated alkenes with alkyl nitriles allows for the formation of new C-C bonds with anti-Markovnikov regioselectivity. acs.org While not a direct route to the target compound, these methods highlight the potential of catalytic strategies to construct the carbon skeleton of related nitrile-containing molecules.

Green Chemistry Principles in Synthesis Design

The synthesis of this compound is primarily achieved through the cyanoethylation of 2,6-difluorophenol, a process that aligns with several key principles of green chemistry. This reaction is a base-catalyzed Michael addition of 2,6-difluorophenol to acrylonitrile.

In the pursuit of environmentally benign synthetic routes, research has explored the use of solvent-free reaction conditions. One notable approach involves the use of solid catalysts, such as potassium carbonate supported on zeolites (K₂CO₃/zeolite). This method offers several advantages from a green chemistry perspective:

Waste Reduction: By eliminating the need for a solvent, this approach significantly reduces the generation of volatile organic compounds (VOCs) and simplifies product purification, thereby minimizing waste streams.

Energy Efficiency: Solvent-free reactions can sometimes be conducted at lower temperatures and with shorter reaction times compared to their solvent-based counterparts, leading to reduced energy consumption.

Mechanistic Insights into Synthesis Reactions

While specific, in-depth experimental and computational studies on the reaction mechanism, transition state, and kinetics for the synthesis of this compound are not extensively available in peer-reviewed literature, the general mechanism of the base-catalyzed Michael addition of phenols to acrylonitrile provides a strong theoretical framework.

Reaction Mechanism Elucidation

The synthesis of this compound proceeds via a nucleophilic addition mechanism. The key steps are as follows:

Deprotonation of the Phenol (B47542): The reaction is initiated by a base (B:), which deprotonates the hydroxyl group of 2,6-difluorophenol to form a 2,6-difluorophenoxide ion. This phenoxide is a more potent nucleophile than the neutral phenol.

Nucleophilic Attack: The generated 2,6-difluorophenoxide ion then acts as a nucleophile and attacks the electron-deficient β-carbon of the acrylonitrile molecule. The electron-withdrawing nature of the nitrile group in acrylonitrile makes the β-carbon susceptible to nucleophilic attack.

Protonation of the Enolate Intermediate: This nucleophilic attack results in the formation of a resonance-stabilized carbanion (an enolate intermediate).

Product Formation: The carbanion intermediate is then protonated by the conjugate acid of the base (HB⁺) or another proton source in the reaction mixture to yield the final product, this compound.

The presence of two fluorine atoms on the phenyl ring of the phenol influences the acidity of the hydroxyl group and the nucleophilicity of the resulting phenoxide ion. The electron-withdrawing nature of the fluorine atoms increases the acidity of the phenol, facilitating its deprotonation.

Transition State Analysis in Key Synthetic Steps

Detailed transition state analysis for the synthesis of this compound is not specifically documented. However, based on computational studies of similar Michael additions, the rate-determining step is generally the nucleophilic attack of the phenoxide on the acrylonitrile.

The transition state for this key step would involve the partial formation of the new carbon-oxygen bond between the phenoxide oxygen and the β-carbon of acrylonitrile, and a partial re-hybridization of the involved carbon atoms from sp² to sp³. The negative charge would be delocalized over the oxygen atom of the phenoxide and the α-carbon and nitrogen atom of the acrylonitrile moiety.

Computational modeling, such as Density Functional Theory (DFT), would be a valuable tool to precisely map the potential energy surface of this reaction, locate the transition state structure, and calculate the activation energy. Such studies would provide deeper insights into the geometry and electronic structure of the transition state, further elucidating the reaction mechanism.

Kinetic Studies of Formation Reactions

The rate of the reaction would be influenced by several factors:

Nature of the Base: A stronger base would lead to a higher concentration of the more reactive phenoxide ion, thus increasing the reaction rate.

Solvent: The choice of solvent can significantly impact the reaction rate by influencing the solubility of the reactants and the stability of the charged intermediates and transition states.

Temperature: As with most chemical reactions, an increase in temperature would generally lead to an increase in the reaction rate, following the Arrhenius equation.

Substituent Effects: The electron-withdrawing fluorine atoms on the phenol ring are expected to increase the reaction rate by enhancing the acidity of the phenol and thus increasing the equilibrium concentration of the phenoxide nucleophile.

Reactivity Profiles and Mechanistic Investigations

Fundamental Reaction Pathways of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group characterized by a carbon-nitrogen triple bond. This endows the carbon atom with an electrophilic character, making it susceptible to attack by nucleophiles, while the group as a whole can undergo reduction and hydrolysis.

The carbon atom of the nitrile group is sp-hybridized and electrophilic due to the electronegativity of the nitrogen atom. It readily undergoes attack by various nucleophiles. For instance, Grignard reagents (R-MgX) can add to the nitrile carbon to form an intermediate imine salt, which upon hydrolysis yields a ketone. Similarly, organolithium reagents can react in a comparable fashion. This reactivity allows for the extension of the carbon chain and the formation of new carbon-carbon bonds at the terminus of the propanenitrile chain.

The nitrile group can be fully reduced to a primary amine or partially reduced to an aldehyde, depending on the reagents and reaction conditions.

Reduction to Primary Amines: Catalytic hydrogenation (e.g., using H₂ gas over a metal catalyst like Palladium, Platinum, or Nickel) or chemical reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) can convert the nitrile group into a primary amine, yielding 3-(2,6-difluorophenoxy)propan-1-amine. This transformation is a fundamental route to primary amines.

Partial Reduction to Aldehydes: The use of less reactive hydrides, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures allows for the partial reduction of the nitrile. The reaction proceeds via an imine intermediate which is hydrolyzed upon workup to produce an aldehyde, in this case, 3-(2,6-difluorophenoxy)propanal.

| Reaction Type | Reagent(s) | Product Functional Group |

| Full Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |

| Partial Reduction | DIBAL-H, then H₃O⁺ | Aldehyde (-CHO) |

| Nucleophilic Addition | Grignard Reagent (RMgX), then H₃O⁺ | Ketone |

Nitriles can be hydrolyzed under either acidic or basic conditions to form carboxylic acids. The reaction proceeds through an amide intermediate. For 3-(2,6-difluorophenoxy)propanenitrile, hydrolysis would yield 3-(2,6-difluorophenoxy)propanoic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the nitrile is protonated, rendering the carbon atom more electrophilic for attack by water. This leads to the formation of a primary amide, 3-(2,6-difluorophenoxy)propanamide, which can be isolated or further hydrolyzed to the carboxylic acid upon extended heating.

Base-Catalyzed Hydrolysis: Treatment with an aqueous base (e.g., NaOH) involves the attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting intermediate is protonated by water to form the amide, which is then further hydrolyzed under the basic conditions to a carboxylate salt. Subsequent acidification yields the final carboxylic acid.

Studies on the related compound 2,6-difluorobenzonitrile (B137791) show that hydrolysis can be achieved in high-temperature liquid water without a catalyst, proceeding through a 2,6-difluorobenzamide (B103285) intermediate. researchgate.net This suggests that similar conditions could be applied to 3-(2,6-difluorophenoxy)propanenitrile to achieve hydrolysis in a greener process. researchgate.net

Reactivity of the Difluorophenoxy Moiety

The aromatic ring of the molecule is influenced by three substituents: an ether group (-O-CH₂R) and two fluorine atoms. These substituents determine the ring's susceptibility to substitution reactions and the regiochemical outcome.

In electrophilic aromatic substitution (SEAr), an electrophile replaces an atom (typically hydrogen) on the aromatic ring. wikipedia.org The existing substituents on the ring direct the position of the incoming electrophile.

Directing Effects:

The alkoxy group (-OR) is an activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.

In 3-(2,6-difluorophenoxy)propanenitrile, the ortho positions (2 and 6) relative to the ether linkage are occupied by fluorine atoms. The ether group is a more powerful activating group than fluorine's deactivating effect is weak. Therefore, the combined effect of the substituents directs incoming electrophiles to the position para to the ether group (position 4), which is the most activated and sterically accessible site. However, the two strongly electron-withdrawing fluorine atoms significantly deactivate the ring, meaning that harsh reaction conditions would likely be required to achieve electrophilic substitution. wikipedia.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Rate | Directing Influence |

| -OCH₂R (Ether) | Withdrawing | Donating | Activating | ortho, para |

| -F (Fluoro) | Withdrawing | Donating | Deactivating | ortho, para |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). openstax.orgmasterorganicchemistry.com

In the difluorophenoxy moiety of 3-(2,6-difluorophenoxy)propanenitrile, the fluorine atoms themselves can act as leaving groups. Fluorine is a surprisingly effective leaving group in SNAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com The presence of two fluorine atoms strongly withdraws electron density from the aromatic ring, activating it towards nucleophilic attack. A strong nucleophile could potentially displace one of the fluorine atoms at either the C-2 or C-6 position. The ether group, being a poor leaving group, would not be displaced under typical SNAr conditions.

Influence of Fluorine Atoms on Aromatic Reactivity

The two fluorine atoms on the phenyl ring of 3-(2,6-Difluoro-phenoxy)propanenitrile exert a strong influence on the reactivity of the aromatic system. Fluorine is the most electronegative element, and its presence leads to a significant inductive electron-withdrawing effect (-I effect). This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions. Electrophilic attack on the aromatic ring would be slower compared to unsubstituted phenoxypropanenitrile.

Conversely, the strong inductive withdrawal of electrons by the fluorine atoms makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov The positions ortho and para to the activating ether group are typically favored for nucleophilic attack. However, in this case, the ortho positions are blocked by the fluorine atoms themselves. The fluorine atoms can act as leaving groups in SNAr reactions, although this typically requires harsh reaction conditions. The electron-withdrawing nature of the fluorine atoms stabilizes the intermediate Meisenheimer complex formed during nucleophilic attack, thus facilitating the substitution process. nih.gov

Furthermore, the fluorine atoms can influence the regioselectivity of reactions occurring at the aromatic ring. In reactions where substitution does occur, the directing effects of the ether oxygen (ortho, para-directing) and the deactivating but meta-directing nature of the nitrile group (if it influences the ring electronically) would compete with the strong deactivation by the fluorine atoms.

Intermolecular and Intramolecular Reactions

The structural features of this compound allow for its participation in a variety of intermolecular and intramolecular reactions, including cycloadditions and rearrangements.

While specific cycloaddition reactions involving this compound are not extensively documented, the molecule possesses functionalities that can participate in such transformations.

1,3-Dipolar Cycloadditions: The nitrile group (-C≡N) in the propanenitrile side chain can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. chesci.comorganic-chemistry.orgwikipedia.org For instance, it could react with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings. The electronic nature of the nitrile, influenced by the difluorophenoxy group, would affect its reactivity as a dipolarophile.

Diels-Alder Reactions: Aromatic compounds can, under certain conditions, participate as the diene component in Diels-Alder or hetero-Diels-Alder reactions. wikipedia.orgaklectures.com However, this usually requires significant activation of the aromatic ring or harsh reaction conditions, as it involves the loss of aromaticity. The electron-deficient nature of the difluorinated ring in this compound would likely make it a poor diene in a normal electron-demand Diels-Alder reaction. Conversely, it might act as a dienophile in an inverse-electron-demand Diels-Alder reaction, although this is less common for simple aromatic ethers.

Aryl ethers are known to undergo various rearrangement reactions, often induced by heat or light. publish.csiro.ausemanticscholar.orgacs.orgresearchgate.netmdpi.comacs.orgacs.orggoogle.com These reactions typically involve the cleavage of the ether C-O bond followed by migration of one of the groups.

Photo-Fries and Photo-Claisen Rearrangements: Upon ultraviolet irradiation, aryl ethers can undergo rearrangements analogous to the Photo-Fries and Photo-Claisen reactions. publish.csiro.au This would involve homolytic cleavage of the phenyl-oxygen bond to form a radical pair (a 2,6-difluorophenoxy radical and a 3-cyanopropyl radical) within a solvent cage. Recombination of these radicals could lead to the formation of ortho- and para-substituted phenols, where the propanenitrile group has migrated to the aromatic ring. The presence of the fluorine atoms could influence the stability and subsequent reactivity of the phenoxy radical intermediate.

Smiles and Truce-Smiles Rearrangements: These are intramolecular nucleophilic aromatic rearrangements. While a classic Smiles rearrangement is unlikely without a suitable activating group on the propanenitrile chain, related rearrangements could potentially be designed. The electron-deficient nature of the 2,6-difluorophenyl ring would be a key factor in promoting such a nucleophilic attack.

The presence of multiple reactive sites in this compound raises questions of chemo- and regioselectivity in its reactions.

Chemoselectivity: In reactions involving nucleophiles, attack could potentially occur at the aromatic ring (SNAr) or at the nitrile group. The relative reactivity of these sites would depend on the nature of the nucleophile and the reaction conditions. Similarly, in reactions with electrophiles, the ether oxygen and the nitrile nitrogen are potential sites of interaction, alongside the deactivated aromatic ring. The fluorinated aromatic ring's reduced nucleophilicity would likely direct electrophilic attack towards the heteroatoms in the side chain under many conditions. researchgate.netresearchgate.netnih.gov

Below is a table summarizing the potential reactivity of the different functional groups in this compound.

| Functional Group | Potential Reactions | Influencing Factors |

| 2,6-Difluorophenyl | Nucleophilic Aromatic Substitution (SNAr) | Strong electron-withdrawing effect of fluorine atoms. |

| Electrophilic Aromatic Substitution (deactivated) | Inductive effect of fluorine and ether oxygen. | |

| Ether Linkage | Cleavage (e.g., in rearrangements) | Can be initiated by heat or UV light. |

| Propanenitrile | 1,3-Dipolar Cycloaddition (as dipolarophile) | Reactivity depends on the electronic nature of the nitrile. |

| Hydrolysis to carboxylic acid or reduction to amine | Standard nitrile transformations. |

Structural Modifications, Analogues, and Structure Activity Relationship Sar Studies

Design Principles for 3-(2,6-Difluoro-phenoxy)propanenitrile Analogues

The rational design of analogues of this compound involves several established medicinal chemistry strategies. These approaches aim to systematically modify the molecule to probe interactions with biological targets and improve its drug-like properties.

Bioisosteric replacement is a widely used strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. drughunter.comnih.gov This approach can be applied to various parts of the this compound structure.

For the nitrile group (-CN) , several bioisosteric replacements are considered in medicinal chemistry. The nitrile group is often viewed as a bioisostere for carbonyl, hydroxyl, and carboxyl groups, as well as halogen atoms. taylorandfrancis.com Its replacement can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

Potential Bioisosteres for the Nitrile Group:

Tetrazole ring: This acidic heterocycle is a common bioisostere for a carboxylic acid, but can also replace a nitrile to introduce different electronic and solubility characteristics.

Oxadiazole or Thiadiazole rings: These five-membered heterocycles can mimic the linear geometry and polarity of the nitrile group while offering different metabolic profiles and interaction capabilities.

Trifluoromethyl group (-CF3): This group can sometimes act as a non-classical bioisostere, offering increased lipophilicity and metabolic stability. acs.org

For the phenoxy ether linkage (-O-) , bioisosteric replacement can modulate the flexibility and chemical stability of the molecule.

Potential Bioisosteres for the Ether Linkage:

Thioether (-S-): Replacing the oxygen with a sulfur atom can alter bond angles, lipophilicity, and metabolic pathways. nih.gov

Methylene ether (-CH2O-): This modification, also known as a reverse ether linkage, can change the molecule's conformational preferences.

Amine (-NH-): The introduction of a secondary amine can provide a hydrogen bond donor, significantly altering the molecule's interaction with biological targets.

The following table summarizes potential bioisosteric replacements for key functional groups in this compound.

| Functional Group | Potential Bioisostere | Rationale for Replacement |

| Nitrile (-CN) | Tetrazole, Oxadiazole, Thiadiazole | Modify polarity, hydrogen bonding, and metabolic stability. |

| Ether (-O-) | Thioether (-S-), Amine (-NH-) | Alter bond angles, lipophilicity, and introduce new interaction points. |

| Phenyl Ring | Pyridyl, Thienyl | Introduce heteroatoms to modulate electronics and solubility. |

| Fluorine (-F) | Chlorine (-Cl), Methyl (-CH3) | Fine-tune steric and electronic properties. |

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying new molecular cores (scaffolds) that can maintain the essential peripheral interactions of a known active compound. uniroma1.itresearchgate.net This technique is valuable for discovering novel chemical classes with potentially improved properties or for navigating around existing patents. rsc.org

For a molecule like this compound, a scaffold hopping approach would involve replacing the central phenoxypropanenitrile core with a structurally different framework. The goal would be to arrange the key pharmacophoric elements—the difluorophenyl ring and the nitrile-containing side chain—in a similar spatial orientation to the original molecule.

Computational methods, such as pharmacophore modeling and shape-based screening, are often employed to identify potential new scaffolds. nih.gov These methods can search large chemical databases for molecules that match the 3D arrangement of key features of the parent compound.

Examples of Potential Scaffold Hops:

Replacing the phenoxy ether with a more rigid heterocyclic linker.

Incorporating the phenyl ring into a fused bicyclic system.

Utilizing a completely different central core that projects the substituents in a similar vector space.

The success of scaffold hopping relies on identifying new cores that are synthetically accessible and possess favorable drug-like properties. chemrxiv.org

The exploration of positional isomers is a fundamental aspect of SAR studies. Changing the position of substituents on an aromatic ring can have a profound impact on a molecule's electronic properties, conformation, and its ability to interact with a biological target.

In the case of this compound, the fluorine atoms are located at the ortho positions relative to the ether linkage. A direct positional isomer is 3-(3,5-difluorophenoxy)propanenitrile, where the fluorine atoms are in the meta positions. The electronic and steric environment of these two isomers are distinct.

2,6-Difluoro Isomer: The ortho-fluorine atoms can exert a strong inductive electron-withdrawing effect and may also influence the rotational freedom around the phenyl-oxygen bond due to steric hindrance.

The synthesis and evaluation of such positional isomers are crucial for determining the optimal substitution pattern for biological activity. researchgate.netnih.gov While both isomers may serve as valuable chemical intermediates, their biological activities could differ significantly due to these structural and electronic differences.

Synthesis of Structurally Related Derivatives

The synthesis of derivatives of this compound with modifications on the phenyl ring or the propane (B168953) chain is essential for building a comprehensive SAR profile.

Systematic modifications of the phenyl ring can provide valuable insights into the electronic and steric requirements for activity. nih.gov This can involve the introduction of various substituents at the remaining open positions on the ring (positions 3, 4, and 5).

Steric Effects: The size and position of substituents can influence the molecule's ability to fit into a binding pocket.

Lipophilicity: The addition of lipophilic (e.g., alkyl, halogen) or hydrophilic (e.g., hydroxyl, amino) groups can alter the compound's solubility and permeability.

The synthesis of these derivatives often involves the reaction of a substituted phenol (B47542) with acrylonitrile (B1666552) or a related three-carbon synthon. nih.gov The following table illustrates potential modifications and their rationale.

| Position on Phenyl Ring | Substituent | Rationale |

| 4-position | -Cl, -Br | Increase lipophilicity, potential for halogen bonding. |

| 4-position | -OCH3, -CH3 | Introduce electron-donating character. |

| 4-position | -CF3, -NO2 | Introduce strong electron-withdrawing character. |

| 3,5-positions | -CH3 | Increase steric bulk and lipophilicity. |

Modifying the three-carbon propane chain that connects the phenoxy group to the nitrile can impact the molecule's flexibility, conformation, and the spatial relationship between the aromatic ring and the nitrile. nih.gov

Chain Length: Synthesizing analogues with shorter (ethanenitrile) or longer (butanenitrile) chains can determine the optimal distance between the terminal groups for biological activity.

Substitution on the Chain: Introducing alkyl or other groups on the propane chain can restrict conformational freedom and introduce new chiral centers, which may lead to stereospecific interactions.

Introduction of Unsaturation: The synthesis of analogues with a double or triple bond in the chain can create a more rigid structure and alter the electronic properties of the molecule. nih.gov

These modifications can be achieved through various synthetic routes, often starting from the corresponding substituted phenoxyethanol (B1677644) or propanol (B110389) derivatives, followed by conversion to the nitrile.

Derivatization of the Nitrile Functionality

The nitrile group (–C≡N) is a versatile functional group in medicinal chemistry that can be chemically modified to explore the structure-activity relationship of a parent compound. Common derivatizations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a primary amide, respectively. These transformations introduce new hydrogen bonding capabilities and alter the electronic and steric profile of the molecule.

Reduction: Reduction of the nitrile group, typically with reagents like lithium aluminum hydride, yields a primary amine. This introduces a basic center, which can form ionic interactions with biological targets.

Cyclization: The nitrile group can participate in cyclization reactions to form various heterocyclic rings, such as tetrazoles. Tetrazoles are often used as bioisosteric replacements for carboxylic acids, offering similar acidity but improved metabolic stability and cell permeability.

Addition Reactions: Organometallic reagents can add across the carbon-nitrogen triple bond to form ketones after hydrolysis.

Without specific studies on this compound, it is not possible to present data on which of these derivatives have been synthesized or how they perform in biological assays.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound, a systematic SAR analysis would involve synthesizing and testing a series of analogues to probe the importance of each part of the molecule.

An analysis in this area would typically examine how modifications to the three main components of the molecule—the 2,6-difluorophenoxy ring, the propanenitrile linker, and the nitrile group—affect interactions with a biological target. Key interactions often studied include:

Hydrogen Bonding: The nitrile nitrogen and the ether oxygen can act as hydrogen bond acceptors.

π-π Stacking: The aromatic ring can engage in stacking interactions with aromatic residues in a protein binding pocket.

A hypothetical SAR table might look like this, but is purely illustrative due to the lack of data:

| Compound | Modification | Target Binding Affinity (e.g., IC₅₀) | Notes |

| Parent | This compound | Data Not Available | Baseline compound |

| Analogue 1 | Removal of fluorine atoms | Data Not Available | Probes role of fluorine |

| Analogue 2 | Replacement of nitrile with amide | Data Not Available | Probes role of nitrile |

| Analogue 3 | Shortening of propyl linker | Data Not Available | Probes importance of linker length |

The two fluorine atoms on the phenyl ring are expected to significantly influence the molecule's properties. Fluorine is highly electronegative and can alter the acidity of nearby protons, modulate metabolic stability, and form specific interactions (such as hydrogen bonds or dipole-dipole interactions) with a receptor. The 2,6-disubstitution pattern locks the conformation of the phenoxy ring relative to the rest of the molecule. SAR studies would typically compare the parent compound to analogues with no fluorine, one fluorine, or different substitution patterns (e.g., 2,5-difluoro) to determine the optimal arrangement for potency and selectivity.

In modern drug discovery, it is not enough for a compound to be potent; it must also have favorable physicochemical properties. Two key metrics are:

Ligand Efficiency (LE): This metric relates the binding energy of a ligand to the number of its non-hydrogen atoms. It provides a measure of how efficiently a molecule binds to its target, with higher values being more desirable for smaller molecules.

Formula: LE = - (RTlnKᵢ) / N

Lipophilic Ligand Efficiency (LLE): This metric combines potency (pIC₅₀ or pKᵢ) and lipophilicity (logP), indicating the quality of a compound in terms of achieving potency without excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity.

Formula: LLE = pIC₅₀ - logP

Designing derivatives of this compound would involve balancing improvements in potency with maintaining or improving LE and LLE. For instance, adding a large, greasy chemical group might increase potency but would likely decrease both LE and LLE, making it a less desirable modification.

Applications in Advanced Chemical and Biological Research

Role in Medicinal Chemistry Research and Drug Discovery

The 3-(2,6-difluorophenoxy)propanenitrile scaffold serves as a valuable starting material and structural motif in the design and synthesis of novel therapeutic agents. Its components offer chemists multiple avenues for modification and incorporation into larger, more complex bioactive molecules.

The primary application of 3-(2,6-difluorophenoxy)propanenitrile in medicinal chemistry is its role as a precursor for molecules with potential pharmacological activity. The difluorophenyl ether moiety is a common feature in a variety of inhibitors and modulators targeting proteins such as kinases. For instance, related difluorophenyl ether structures are found in compounds developed as inhibitors of KRAS, a key protein in many cancers. google.com The 2,6-difluoro substitution pattern can influence the conformation of the molecule and its interactions with biological targets, potentially leading to improved selectivity and potency. The propanenitrile tail can be chemically transformed into various functional groups, such as primary amines or carboxylic acids, which can then be used to link the core structure to other pharmacophores or to serve as a key binding element themselves.

Targeted protein degradation (TPD) is an emerging therapeutic strategy that utilizes bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), to eliminate disease-causing proteins. google.comunifiedpatents.com These molecules consist of a ligand that binds the target protein, a ligand for an E3 ubiquitin ligase (like Cereblon or VHL), and a chemical linker. googleapis.com

While direct use of 3-(2,6-difluoro-phenoxy)propanenitrile in published PROTACs is not prominently documented, its structure represents a potential component for constructing novel degraders. As a versatile building block, it could be elaborated into a warhead that binds a specific protein of interest. bldpharm.com For example, the nitrile group can be reduced to a primary amine, providing a reactive handle for attaching a linker, which is then connected to an E3 ligase ligand. The difluorinated phenyl ring could serve as a core scaffold for building a novel ligand for a protein target that has been difficult to inhibit with traditional approaches.

The structural features of this compound make it a candidate for developing modulators of various biological pathways. The incorporation of fluorine atoms can enhance a molecule's ability to cross cell membranes and resist metabolic breakdown, allowing it to reach its intracellular target. The development of compounds that modulate pathways like the eIF2alpha pathway has been an area of interest for therapeutic intervention in a range of diseases. google.com While this specific nitrile is not cited as a direct modulator, its use as a synthetic intermediate allows for the creation of libraries of compounds that can be screened for activity against specific cellular targets and pathways. For example, derivatives could be synthesized to target mineralocorticoid receptors, which are involved in hypertension and other conditions. googleapis.com

Molecular probes are essential tools for studying biological systems. They can be used to identify and track molecules, visualize cellular processes, or isolate binding partners. A compound like this compound could theoretically be functionalized to create such a probe. For example, the nitrile group could be modified to attach a reporter tag, such as a fluorophore or a biotin (B1667282) molecule. The difluorophenyl moiety would serve as the specific recognition element for a target protein. Such a probe could be used in techniques like fluorescence microscopy or affinity pull-down assays to study the function and interactions of the target protein within a cellular context.

Contributions to Organic Synthesis

Beyond its applications in life sciences, this compound is a valuable tool in the field of organic synthesis, providing a reliable foundation for constructing more elaborate molecular architectures.

The utility of this compound as a building block stems from the reactivity of its functional groups. bldpharm.com The nitrile group is a particularly versatile handle for a wide range of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, each opening up different pathways for further synthesis. The difluorinated aromatic ring provides a stable core that is often sought in the synthesis of agrochemicals and materials science products, in addition to pharmaceuticals. google.com This versatility allows synthetic chemists to incorporate the 3-(2,6-difluorophenoxy) motif into a diverse array of larger molecules, leveraging its inherent physicochemical properties.

The table below outlines some of the key synthetic transformations possible with this building block.

| Functional Group | Reaction Type | Product Functional Group | Potential Application |

| Nitrile (-CN) | Reduction (e.g., with H₂, catalyst or LiAlH₄) | Primary Amine (-CH₂NH₂) | Amide bond formation, linker attachment |

| Nitrile (-CN) | Hydrolysis (acid or base catalyzed) | Carboxylic Acid (-COOH) | Ester or amide formation |

| Nitrile (-CN) | Cycloaddition (e.g., with sodium azide) | Tetrazole | Bioisostere for carboxylic acid |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Further functionalized ring | Modulation of electronic properties |

This strategic positioning as a multi-functional building block makes this compound a valuable component in the toolbox of modern synthetic chemistry. researchgate.net

Applications in Heterocyclic Compound Synthesis (e.g., pyrimidines, indoles, thiazinanes)

The utility of nitrile-containing compounds as precursors in the synthesis of various nitrogen-containing heterocycles is a well-established principle in organic chemistry. The nitrile group can participate in cyclization reactions to form rings such as pyrimidines, indoles, and thiazinanes. However, a comprehensive review of scientific literature and chemical databases reveals no specific, documented instances of This compound being used as a reactant or precursor for the synthesis of these particular heterocyclic systems.

While related structures, such as 3-oxopropanenitriles, are commonly employed in constructing indole (B1671886) and pyrimidine (B1678525) rings, the specific reactivity and application of the 2,6-difluorophenoxy ether linkage in this context have not been reported. Research into the synthesis of thiazinane derivatives also shows no utilization of this specific compound. Therefore, the application of This compound in the synthesis of pyrimidines, indoles, and thiazinanes remains an unexplored area of chemical research.

Utility in Material Science and Electrochemistry

Fluorinated organic molecules are of significant interest in material science and electrochemistry due to the unique properties conferred by fluorine atoms, such as high thermal stability, oxidative resistance, and specific electronic effects. Despite the potential suggested by its fluorinated structure, This compound does not have established applications in these fields according to available research.

Electrolyte Components in Advanced Battery Systems

Nitrile-based solvents and additives are often investigated for use in the electrolytes of advanced battery systems, particularly for lithium-ion batteries, due to their high dielectric constants and wide electrochemical stability windows. The presence of fluorine can further enhance oxidative stability, a desirable trait for high-voltage applications.

However, a thorough search of academic and patent literature indicates that This compound has not been specifically studied or reported as a component, solvent, or additive in any advanced battery electrolytes. Research in this area has focused on other fluorinated nitriles, but data pertaining to this specific compound is not available.

Surface Modification Applications

The modification of surfaces to alter properties such as hydrophobicity, corrosion resistance, or biocompatibility is a key area of material science. Organofluorine compounds are frequently used for creating hydrophobic and chemically resistant surfaces. There are currently no published studies or patents that describe the use of This compound for surface modification purposes. Its potential to act as a precursor for surface-active polymers or for direct application in surface treatments has not been explored.

Other Emerging Applications

Beyond electrolytes and surface modification, fluorinated compounds find use in diverse materials such as high-performance polymers, liquid crystals, and organic electronics. At present, there is no available research detailing any emerging applications for This compound in these or other areas of material science. Its potential utility remains a subject for future investigation.

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular structure, bonding, and electronic properties of 3-(2,6-Difluoro-phenoxy)propanenitrile.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is indispensable for mapping the precise connectivity of atoms within a molecule. For this compound, ¹H and ¹³C NMR would provide initial confirmation of the carbon-hydrogen framework.

Further detailed analysis using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals and confirm the ether linkage between the propanenitrile and the 2,6-difluorophenyl moieties. The distinctive splitting patterns in the ¹H NMR spectrum arising from the fluorine atoms would be of particular interest, providing key structural information. ¹⁹F NMR would also be crucial for directly observing the fluorine environments.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is based on computational predictions and typical chemical shifts for similar structural motifs, as direct experimental data is not publicly available.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.10 - 7.30 | m | 1H | Ar-H (para) |

| ~ 6.90 - 7.10 | m | 2H | Ar-H (meta) |

| ~ 4.30 | t | 2H | -O-CH₂- |

| ~ 2.90 | t | 2H | -CH₂-CN |

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is based on computational predictions and typical chemical shifts for similar structural motifs, as direct experimental data is not publicly available.

| Chemical Shift (ppm) | Assignment |

| ~ 155 (d, J ≈ 245 Hz) | C-F |

| ~ 135 (t, J ≈ 10 Hz) | C-O |

| ~ 125 (t, J ≈ 15 Hz) | Ar-C (para) |

| ~ 118 | -CN |

| ~ 112 (d, J ≈ 20 Hz) | Ar-C (meta) |

| ~ 65 | -O-CH₂- |

| ~ 18 | -CH₂-CN |

Mass Spectrometry (MS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₉H₇F₂NO), the expected monoisotopic mass would be calculated and compared against the experimentally determined value. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for this analysis. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, corroborating the proposed connectivity of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, characteristic vibrational modes would be expected. The nitrile group (-C≡N) would exhibit a strong, sharp absorption band in the IR spectrum around 2250 cm⁻¹. The C-O-C ether linkage would show characteristic stretching vibrations, typically in the region of 1250-1000 cm⁻¹. Aromatic C-H and C-F stretching and bending vibrations would also be present, providing a complete vibrational fingerprint of the molecule. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds.

Table 3: Expected Key Vibrational Frequencies for this compound This table is based on typical vibrational frequencies for the respective functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~ 3100 - 3000 | Aromatic C-H Stretch |

| ~ 2900 - 2800 | Aliphatic C-H Stretch |

| ~ 2250 | Nitrile (-C≡N) Stretch |

| ~ 1600 - 1450 | Aromatic C=C Bending |

| ~ 1300 - 1200 | C-F Stretch |

| ~ 1250 - 1000 | Aryl Ether (C-O-C) Stretch |

UV-Vis Spectroscopy for Electronic Structure

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands characteristic of the substituted benzene (B151609) ring. The presence of the fluorine and phenoxy groups would influence the position and intensity of the π → π* transitions of the aromatic system.

Solid-State Characterization

While spectroscopic methods provide information about the molecule itself, solid-state characterization techniques reveal how these molecules arrange themselves in a crystalline lattice.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a crystalline solid. nih.gov By growing a suitable single crystal of this compound, this technique can precisely measure bond lengths, bond angles, and torsion angles. nih.gov It would also reveal the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking. This detailed structural information is invaluable for understanding the physical properties of the compound in the solid state.

Table 4: Hypothetical Crystallographic Data for this compound This table presents a hypothetical data set as would be obtained from a single-crystal X-ray diffraction experiment. Actual data would require experimental determination.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 98.76 |

| γ (°) | 90 |

| Volume (ų) | 850.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.425 |

| R-factor | < 0.05 |

Powder X-ray Diffraction for Polymorphism and Purity

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the solid-state characterization of crystalline materials. It is instrumental in identifying different crystalline forms, known as polymorphs, and assessing the purity of a sample. Polymorphs of a single compound can exhibit distinct physical and chemical properties, making their identification and control crucial. rigaku.com

The PXRD technique works by irradiating a powdered sample with X-rays and measuring the angles and intensities of the scattered beams. Each crystalline solid has a unique atomic arrangement, which produces a distinct diffraction pattern, often referred to as a 'fingerprint'. This allows for the unambiguous identification of the crystalline form. researchgate.net

For this compound, PXRD would be employed to:

Identify Polymorphs: If the compound can exist in multiple crystalline forms, each polymorph will produce a unique PXRD pattern. By comparing the diffraction pattern of a sample to established reference patterns, the specific polymorph can be identified. rigaku.com

Quantify Polymorphic Purity: In a mixture of polymorphs, PXRD can be used to determine the relative amounts of each form. This is achieved by analyzing the intensity of characteristic, non-overlapping peaks for each polymorph. researchgate.net Methods can be developed to detect and quantify even trace amounts of a polymorphic impurity. researchgate.net

The table below illustrates hypothetical PXRD data for two potential polymorphs of this compound, demonstrating how differences in peak positions (2θ angles) distinguish the forms.

Table 1: Illustrative PXRD Peak Data for Hypothetical Polymorphs of this compound

| Characteristic Peaks (2θ) - Form I | Characteristic Peaks (2θ) - Form II |

|---|---|

| 8.5° | 9.2° |

| 12.3° | 13.1° |

| 17.0° | 18.5° |

| 21.8° | 22.4° |

Advanced Analytical Methodologies

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for assessing the purity of chemical compounds like this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique used to separate compounds dissolved in a liquid solvent. For this compound, a reverse-phase (RP) HPLC method would likely be employed. sielc.comsielc.com In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The separation is based on the differential partitioning of the analyte and its impurities between the two phases. The purity of the compound is determined by the relative area of its peak in the chromatogram compared to the total area of all peaks.

Gas Chromatography (GC): GC is suitable for compounds that are volatile or can be made volatile through derivatization. nih.gov this compound, given its structure, may be amenable to GC analysis. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interactions with the stationary phase. A flame ionization detector (FID) or an electron capture detector (ECD) could be used for detection, the latter being particularly sensitive to halogenated compounds. nih.gov

The following table outlines typical parameters for an illustrative HPLC purity analysis method.

Table 2: Example HPLC Method Parameters for Purity Analysis

| Parameter | Specification |

|---|---|

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm (UV) |

| Injection Volume | 5 µL |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing comprehensive analytical power. For the analysis of this compound and its related impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable. nih.govnih.gov

LC-MS: This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. lcms.cz As components elute from the HPLC column, they are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratio (m/z) is determined. This allows for the definitive identification of the main compound based on its molecular weight and provides structural information on unknown impurities from their fragmentation patterns. nih.govlcms.cz

GC-MS: Similarly, GC-MS links a gas chromatograph to a mass spectrometer. It is highly effective for identifying volatile and semi-volatile organic compounds. nih.gov The mass spectrometer provides mass spectra for each separated component, enabling positive identification by matching against spectral libraries or through interpretation of fragmentation patterns.

The table below shows hypothetical data from an LC-MS analysis, identifying potential process-related impurities.

Table 3: Hypothetical LC-MS Data for Impurity Profiling

| Retention Time (min) | Detected m/z [M+H]⁺ | Proposed Identity |

|---|---|---|

| 5.8 | 130.0 | 2,6-Difluorophenol (B125437) (starting material) |

| 8.2 | 184.1 | This compound |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net By solving the Schrödinger equation, DFT can predict a wide range of molecular properties, providing insights that complement experimental findings. arxiv.org

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms.

Calculate Electronic Properties: Predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net

Predict Reactivity: Conceptual DFT indices such as the electronic chemical potential, electrophilicity, and nucleophilicity can be calculated to understand the molecule's reactivity in chemical reactions. mdpi.com A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

Simulate Vibrational Spectra: Calculate theoretical infrared (IR) and Raman spectra, which can aid in the interpretation of experimental spectra. researchgate.net

The following table presents plausible DFT-calculated electronic properties for the compound.

Table 4: Predicted Electronic Properties from DFT Calculations (Illustrative)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Relates to electron-donating ability |

| LUMO Energy | -0.9 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and stability |

| Electrophilicity Index (ω) | 2.5 eV | Predicts propensity to act as an electrophile |

| Nucleophilicity Index (N) | 1.8 eV | Predicts propensity to act as a nucleophile |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules. researchgate.net

Conformational Analysis: this compound possesses rotational freedom around its ether linkage and the propanenitrile chain. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. nih.gov This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Ligand-Target Interactions: If this compound is investigated as a potential ligand for a biological target (e.g., a protein receptor or enzyme), MD simulations are a powerful tool to study the binding process. nih.govchemrxiv.org A simulation of the ligand within the protein's binding site can reveal:

Binding Stability: The stability of the protein-ligand complex over time can be assessed by monitoring metrics like the root-mean-square deviation (RMSD). researchgate.net

Key Interactions: The specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket can be identified and quantified. researchgate.net

Binding Free Energy: Advanced computational methods based on MD trajectories can be used to estimate the binding free energy, providing a quantitative measure of binding affinity. researchgate.net

The table below summarizes key parameters that would be analyzed in an MD simulation of the compound interacting with a hypothetical protein target.

Table 5: Key Analyses in a Ligand-Target MD Simulation

| Analysis Type | Description |

|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual amino acid residues, identifying flexible regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and the protein target. |

| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the free energy of binding, correlating with the ligand's potency. |

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogues, QSAR studies can be instrumental in predicting the biological activities of newly designed compounds, thereby prioritizing synthesis and experimental testing.

A typical QSAR study for derivatives of this compound would involve the generation of a dataset of molecules with known activities (e.g., inhibitory concentrations against a specific enzyme or receptor). For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Key Molecular Descriptors for this compound Derivatives:

Electronic Descriptors: The presence of the electron-withdrawing fluorine atoms and the nitrile group significantly influences the electronic properties of the molecule. Descriptors such as dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO) would be crucial.

Steric Descriptors: The size and shape of the molecule are important for its interaction with a biological target. Descriptors like molecular weight, molar volume, and Connolly surface area would be relevant. The substitution pattern on the phenoxy ring would also be a key determinant of steric effects.

Hydrophobic Descriptors: The lipophilicity of the compound, often quantified by the logarithm of the octanol-water partition coefficient (logP), plays a critical role in its pharmacokinetic and pharmacodynamic properties.

Topological Descriptors: These descriptors describe the connectivity of atoms in a molecule and can capture information about branching and shape.

Once the descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as support vector machines (SVM) and random forests (RF). The goal is to create a model that can accurately predict the activity of compounds based on their descriptor values.

Hypothetical QSAR Model for this compound Analogues:

To illustrate, a hypothetical QSAR model for a series of this compound derivatives with herbicidal activity might look like the following equation:

pIC50 = 0.75 * logP - 0.23 * (LUMO) + 0.15 * (Molecular_Volume) + 2.5

This equation suggests that higher lipophilicity (logP) and a larger molecular volume are beneficial for activity, while a lower energy of the Lowest Unoccupied Molecular Orbital (LUMO) is also favorable.

The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. A statistically robust and validated QSAR model can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis.

| Descriptor | Description | Hypothetical Value Range for Active Compounds |

| logP | Octanol-water partition coefficient | 2.5 - 4.0 |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 |

| Molecular Volume (ų) | Van der Waals volume of the molecule | 150 - 200 |

| Dipole Moment (Debye) | Measure of the polarity of the molecule | 3.0 - 5.0 |

This table presents hypothetical data for illustrative purposes.

Virtual Screening and De Novo Design Approaches

Virtual screening and de novo design are powerful computational strategies used in drug discovery and agrochemical research to identify novel and potent molecules. These approaches can be applied to the scaffold of this compound to explore new chemical space and design improved analogues.

Virtual Screening:

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. This process is significantly faster and more cost-effective than traditional high-throughput screening.

A typical virtual screening workflow for this compound would involve:

Target Identification and Preparation: Identifying a relevant biological target (e.g., an enzyme or receptor) and obtaining its three-dimensional structure, either through experimental methods like X-ray crystallography or through homology modeling.

Compound Library Preparation: Assembling a large database of chemical compounds. This can include commercially available compounds, natural products, or custom-designed virtual libraries.

Molecular Docking: Using computational algorithms to predict the binding mode and affinity of each compound in the library to the active site of the target protein. Docking programs score the poses based on various energy functions.

Hit Selection and Filtering: Ranking the compounds based on their docking scores and applying various filters to remove molecules with undesirable properties (e.g., poor ADMET—absorption, distribution, metabolism, excretion, and toxicity—profiles). Lipinski's rule of five is a commonly used filter for drug-likeness.

Hypothetical Virtual Screening Results for a Target:

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Lipinski's Rule of Five Violations |

| ZINC12345678 | -9.5 | 50 | 0 |

| ZINC98765432 | -9.2 | 80 | 0 |

| ZINC24681357 | -8.8 | 150 | 1 |

| ZINC13579246 | -8.5 | 250 | 0 |

This table presents hypothetical data for illustrative purposes.

De Novo Design:

De novo design is a computational approach that aims to design novel molecules from scratch or by modifying existing scaffolds. This method is particularly useful when there are limited known active compounds. In the context of this compound, de novo design could be used to generate novel derivatives with improved properties.

De novo design algorithms can work in several ways:

Fragment-based growing: Starting with a core fragment, such as the 2,6-difluorophenoxy group, and iteratively adding new chemical fragments to "grow" a molecule within the active site of a target.

Linking of fragments: Placing several small fragments in favorable positions within the active site and then connecting them with appropriate linker groups.

Scaffold hopping: Replacing the core phenoxypropanenitrile scaffold with a different chemical moiety that maintains the key pharmacophoric features required for activity.

The nitrile group is a valuable pharmacophore in drug design due to its ability to act as a hydrogen bond acceptor and its metabolic stability. nih.gov De novo design strategies could focus on exploring different positions for the nitrile group or replacing it with other bioisosteric groups to modulate activity and selectivity. numberanalytics.com The unique electronic properties of the nitrile group can significantly influence the potency and selectivity of drug candidates. nih.gov

The designed molecules are then typically evaluated using the same virtual screening and QSAR modeling techniques to predict their activity and properties before being considered for synthesis.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

While established methods for synthesizing aryl ether nitriles exist, future research will likely focus on creating more efficient, sustainable, and cost-effective synthetic pathways. Current palladium-catalyzed cross-coupling reactions, for instance, have proven effective for forming the C–O bond in fluorinated alkyl aryl ethers. nih.govnih.gov Future work could optimize these catalytic systems for 3-(2,6-difluoro-phenoxy)propanenitrile, potentially by developing more active catalysts or using milder reaction conditions.

A significant area for innovation lies in cyanide-free synthesis methods for the nitrile group. rsc.org Traditional methods often rely on toxic cyanide salts. Emerging alternatives, such as the use of p-toluenesulfonylmethyl isocyanide (TosMIC) in the van Leusen reaction, offer a safer approach that could be adapted for this compound, particularly within a continuous flow setup. rsc.org Furthermore, developing routes from alternative starting materials or intermediates, inspired by novel syntheses of related fluorinated compounds, could provide more economical and scalable production methods. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Optimized Pd-Catalysis | Higher yields, shorter reaction times, lower catalyst loading. | Development of novel ligands; use of alternative bases like K₃PO₄. nih.gov |

| Cyanide-Free Nitrilation | Improved safety profile, reduced toxic waste. | Adaptation of methods like the van Leusen reaction. rsc.org |

| Green Chemistry Approaches | Use of greener solvents (e.g., water), lower energy consumption. | Oxidative dehydrogenation of corresponding amines. dtu.dk |

| Novel Precursor Pathways | Cost-effectiveness, availability of starting materials. | Exploring routes from precursors like 2,6-difluorobromobenzene. google.com |

Comprehensive Exploration of Unique Reactivity Pathways

The nitrile group in this compound is a gateway to a vast array of other functional groups, including amines, amides, carboxylic acids, and tetrazoles. nih.govnumberanalytics.com A comprehensive exploration of these transformations is a key future direction. For example, the reduction of the nitrile to a primary amine would yield 3-(2,6-difluoro-phenoxy)propan-1-amine, a valuable building block for pharmaceuticals and agrochemicals. thalesnano.com

Moreover, the electrophilicity of the nitrile carbon, influenced by the electron-withdrawing difluorophenoxy group, makes it a target for nucleophilic attack. researchgate.net Research has shown that nitriles can react with cysteine residues in proteins to form reversible covalent adducts. nih.govacs.org This suggests a largely unexplored potential for this compound in the design of covalent inhibitors for therapeutic targets. Future studies could investigate its reactivity with various biological nucleophiles to map out its potential in chemical biology and drug discovery.

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms represents a significant leap forward for the production and modification of this compound. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scalability. rsc.orgunimi.it

Applying flow chemistry to the synthesis of this compound could enable safer handling of hazardous reagents and intermediates. rsc.org For instance, a cyanide-free synthesis of the nitrile group has been demonstrated to be rapid and scalable in a flow system. rsc.org Furthermore, multi-step syntheses that use this compound as a starting material could be streamlined by passing the output of one reaction directly into the next, using columns packed with immobilized reagents or catalysts. unimi.itresearchgate.net This approach minimizes manual handling and purification steps, accelerating the discovery and development of new derivatives.

Advanced Computational Methods for Predictive Chemistry

Advanced computational chemistry offers powerful tools to predict and understand the behavior of this compound, thereby guiding experimental work more efficiently. Methods like Density Functional Theory (DFT) can be employed to model its electronic structure, predict its reactivity, and elucidate reaction mechanisms. nih.gov For example, DFT-based studies have successfully predicted the reactivity of various nitrile-containing compounds towards nucleophiles like cysteine, which could be directly applied to this molecule. nih.govresearchgate.net

Computational approaches can also be used to optimize synthetic pathways by comparing the energy profiles of different routes and intermediates, as has been done for other difluorinated molecules. methodist.edu Looking forward, the use of machine learning and artificial intelligence is expected to play a larger role in predicting the pharmacological properties and potential applications of derivatives made from this compound, accelerating the design of new molecules with desired functions. numberanalytics.com

| Computational Method | Application Area | Predicted Outcome |

| Density Functional Theory (DFT) | Reactivity Studies | Reaction energy barriers, sites of nucleophilic/electrophilic attack. nih.govnih.gov |

| Quantum Mechanics (QM) | Synthetic Pathway Optimization | Stability of intermediates, transition state energies. methodist.edu |

| Molecular Dynamics (MD) | Intermolecular Interactions | Binding affinity to biological targets, behavior in different environments. nih.gov |

| Machine Learning (ML) | Property Prediction | Pharmacological properties, potential toxicity of derivatives. numberanalytics.com |

Synergistic Applications in Interdisciplinary Research Fields

The unique combination of a fluorinated aryl ether and a nitrile group positions this compound as a valuable building block in several interdisciplinary fields.

Medicinal Chemistry and Agrochemicals: Fluorinated compounds are prevalent in pharmaceuticals and agrochemicals due to their enhanced metabolic stability, binding affinity, and lipophilicity. nih.govnih.gov The nitrile group itself is found in over 30 FDA-approved drugs. nih.gov Future research could leverage this compound as a key intermediate for synthesizing new therapeutic agents or crop protection chemicals.

Materials Science: Fluorinated poly(arylene ether)s are known for their desirable properties, such as high thermal stability and low dielectric constants, making them useful in the electronics and aerospace industries. mdpi.comrsc.org The nitrile group can be incorporated into polymer backbones or used as a reactive handle for cross-linking, suggesting that derivatives of this compound could be used to develop advanced polymers with tailored properties.

Chemical Biology: As previously mentioned, the potential for the nitrile group to act as a "warhead" for covalent modification of proteins opens up avenues in chemical biology. nih.gov This compound could be used to develop chemical probes to study enzyme function or as a starting point for designing novel covalent drugs.

The exploration of these synergistic applications will rely on collaboration between synthetic chemists, computational scientists, biologists, and materials scientists to fully unlock the potential of this versatile chemical entity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.